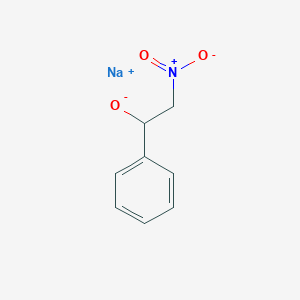
Benzenemethanol, a-(nitromethyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, a-(nitromethyl)-, sodium salt is a chemical compound with the molecular formula C8H10NNaO3. It is known for its unique structure, which includes a benzene ring, a methanol group, and a nitromethyl group, all bonded to a sodium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, a-(nitromethyl)-, sodium salt typically involves the nitration of benzenemethanol followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Nitration of Benzenemethanol: Benzenemethanol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This step introduces the nitromethyl group to the benzene ring.
Neutralization: The resulting nitromethylbenzenemethanol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves:
Continuous Nitration: Using a continuous flow reactor, benzenemethanol is nitrated with a mixture of nitric and sulfuric acids.
Continuous Neutralization: The nitrated product is continuously neutralized with sodium hydroxide in a separate reactor.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, a-(nitromethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminomethylbenzenemethanol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminomethylbenzenemethanol.
Substitution: Various substituted benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, a-(nitromethyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanol, a-(nitromethyl)-, sodium salt involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The benzene ring allows for interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol: Lacks the nitromethyl group, resulting in different chemical reactivity and applications.
Nitromethane: Contains a nitro group but lacks the benzene ring, leading to different physical and chemical properties.
Sodium Benzoate: Contains a benzene ring and sodium ion but lacks the methanol and nitromethyl groups.
Uniqueness
Benzenemethanol, a-(nitromethyl)-, sodium salt is unique due to its combination of a benzene ring, methanol group, and nitromethyl group, all bonded to a sodium ion. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H8NNaO3 |
|---|---|
Molekulargewicht |
189.14 g/mol |
IUPAC-Name |
sodium;2-nitro-1-phenylethanolate |
InChI |
InChI=1S/C8H8NO3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6H2;/q-1;+1 |
InChI-Schlüssel |
HYDZECKTWMIZKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



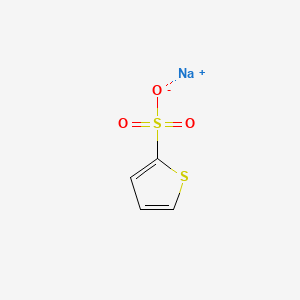
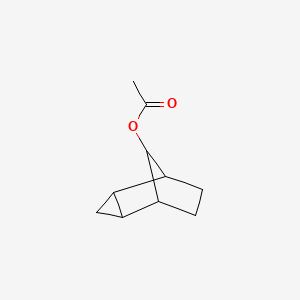

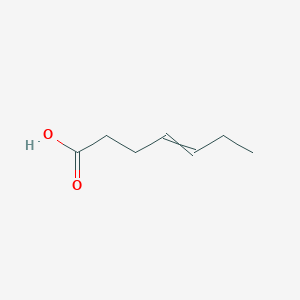

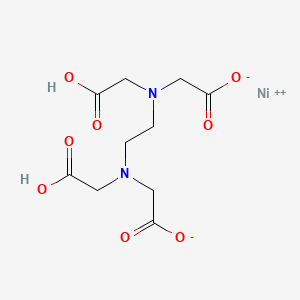
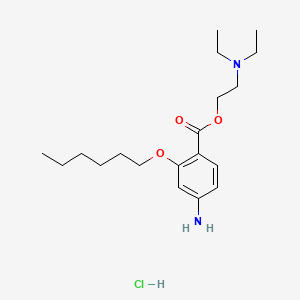
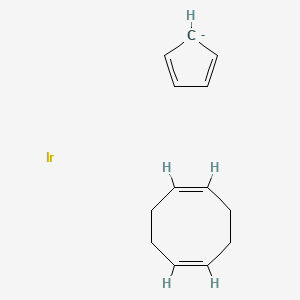
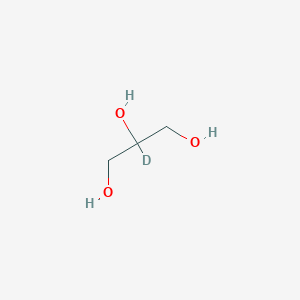
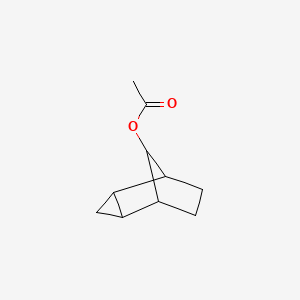
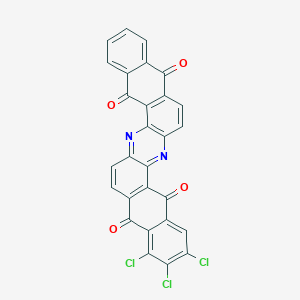
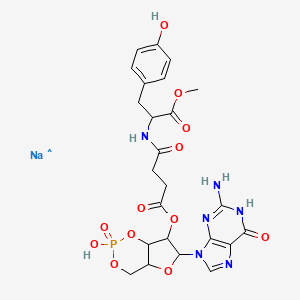
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
